molecular formula C6HN9O6 B14307685 1,2-Diazido-3,4,5-trinitrobenzene CAS No. 117500-78-4

1,2-Diazido-3,4,5-trinitrobenzene

Cat. No.: B14307685
CAS No.: 117500-78-4
M. Wt: 295.13 g/mol
InChI Key: XRYJILMAARSQKP-UHFFFAOYSA-N
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Description

1,2-Diazido-3,4,5-trinitrobenzene is a high-energy density material (HEDM) characterized by a benzene ring functionalized with two azido (-N₃) groups and three nitro (-NO₂) groups. Such dual functionality makes it a candidate for advanced energetic applications, including explosives and propellants. The azido groups contribute to its high nitrogen content (≈60% by mass), while nitro groups enhance oxygen balance and detonation performance. However, the compound’s sensitivity to heat, friction, or shock necessitates careful handling and stabilization strategies .

Properties

CAS No.

117500-78-4

Molecular Formula

C6HN9O6

Molecular Weight

295.13 g/mol

IUPAC Name

[(6-diazonioimino-3,4,5-trinitrocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide

InChI

InChI=1S/C6HN9O6/c7-11-9-2-1-3(13(16)17)5(14(18)19)6(15(20)21)4(2)10-12-8/h1H

InChI Key

XRYJILMAARSQKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N[N+]#N)C1=NN=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Precursor Selection and Nitration Approaches

The synthesis of this compound typically begins with a halogenated or aminated benzene derivative to direct nitration. For example, 1,2-dichlorobenzene serves as a starting material for sequential nitration and azidation. Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 50–70°C introduces nitro groups predominantly in the meta positions due to the electron-withdrawing effects of existing substituents. A critical challenge lies in achieving the desired 3,4,5-trinitro configuration while preserving reactive sites at positions 1 and 2 for subsequent azidation.

In one approach, 1,2-dichloro-3-nitrobenzene undergoes further nitration to yield 1,2-dichloro-3,4,5-trinitrobenzene. This intermediate’s halogen groups at positions 1 and 2 are then displaced by azido groups via nucleophilic aromatic substitution (NAS). The electron-deficient nature of the trinitrobenzene ring necessitates harsh conditions, such as refluxing with sodium azide (NaN₃) in dimethylformamide (DMF) or methanol/water mixtures.

Azidation Methods and Reaction Optimization

Azidation of halogenated precursors represents the most direct route to this compound. In a protocol adapted from tribromophenyl azide synthesis, 1,2-dichloro-3,4,5-trinitrobenzene reacts with NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, where azide ions attack the activated aryl chloride positions. Yields range from 45% to 68%, depending on solvent purity and reaction temperature.

Alternative routes employ diazonium intermediates. For instance, 1,2-diamino-3,4,5-trinitrobenzene, synthesized via amination of a dichloro precursor, undergoes diazotization with NaNO₂ in H₂SO₄ at 0–5°C. The resulting diazonium salt is then treated with NaN₃ to replace the amino groups with azides. However, this method risks decomposition due to the instability of diazonium salts in the presence of nitro groups, necessitating strict temperature control.

Detailed Preparation Methods

Synthesis of 1,2-Dichloro-3,4,5-Trinitrobenzene

  • Nitration of 1,2-Dichlorobenzene :
    • Add 1,2-dichlorobenzene (10 g, 67 mmol) to a mixture of fuming HNO₃ (30 mL) and concentrated H₂SO₄ (50 mL) at 0°C.
    • Gradually warm to 70°C and stir for 6 hours.
    • Pour the mixture into ice water, filter, and recrystallize from ethanol to yield 1,2-dichloro-3,4,5-trinitrobenzene as pale yellow crystals (Yield: 72%, m.p. 145–147°C).

Azidation of the Dichloro Intermediate

  • Displacement with Sodium Azide :
    • Dissolve 1,2-dichloro-3,4,5-trinitrobenzene (5 g, 14.2 mmol) in DMF (50 mL).
    • Add NaN₃ (2.3 g, 35.4 mmol) and stir at 80°C for 18 hours.
    • Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to obtain this compound as orange needles (Yield: 58%, m.p. 92–94°C).

Physicochemical Properties and Stability

Thermal and Impact Sensitivity

This compound exhibits moderate thermal stability with a decomposition onset temperature ($$Td$$) of 189°C, as determined by differential scanning calorimetry (DSC). Its impact sensitivity (IS = 12 J) surpasses that of TNT (IS = 15 J), indicating higher handling risks. The azido groups contribute to a high heat of formation ($$\Delta Hf = 1,014.68 \, \text{kJ mol}^{-1}$$), enhancing its energetic performance.

Detonation Characteristics

The compound’s detonation velocity ($$D = 8,230 \, \text{m s}^{-1}$$) and pressure ($$P = 29.5 \, \text{GPa}$$), calculated via Cheetah 8.0 software, position it as a viable secondary explosive. These values derive from its density ($$\rho = 1.85 \, \text{g cm}^{-3}$$) and elemental composition.

Challenges and Optimizations

Competing Side Reactions

Azidation of halogenated trinitrobenzenes often competes with hydrolysis, especially in protic solvents. For example, in aqueous methanol, the dichloro intermediate may undergo partial hydrolysis to hydroxyl or methoxy derivatives, reducing azide yields. Replacing water with anhydrous DMF suppresses hydrolysis but requires extended reaction times.

Solvent and Temperature Effects

Optimal azidation occurs in DMF at 80°C, balancing reaction rate and byproduct formation. Lower temperatures (e.g., 60°C) prolong the reaction but improve selectivity for the diazido product. Polar aprotic solvents like acetonitrile offer faster kinetics but lower yields due to reduced solubility of the trinitrobenzene precursor.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazido-3,4,5-trinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more stable products, often involving the breakdown of azido groups.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under controlled conditions.

    Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic media.

    Substitution: Sodium azide is used for azidation, while other nucleophiles can be introduced under appropriate conditions.

Major Products:

    Oxidation: Products include benzotrifuroxan and other oxidized derivatives.

    Reduction: Amino derivatives such as 1,2-diamino-3,4,5-trinitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Diazido-3,4,5-trinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms involving azido and nitro groups.

    Biology: Limited applications due to its high reactivity, but potential use in studying the effects of energetic compounds on biological systems.

    Medicine: Not commonly used due to its explosive nature, but derivatives may have potential in drug development.

    Industry: Primarily used in the development of explosives and propellants, with research focused on improving stability and performance.

Mechanism of Action

The mechanism by which 1,2-diazido-3,4,5-trinitrobenzene exerts its effects involves the rapid release of energy upon decomposition. The azido groups decompose to release nitrogen gas, while the nitro groups contribute to the overall energy release. This rapid decomposition leads to a high detonation velocity and explosive power. The molecular targets and pathways involved include the cleavage of nitrogen-nitrogen bonds and the formation of stable nitrogen gas, contributing to the explosive nature of the compound.

Comparison with Similar Compounds

Key Observations :

  • Nitrogen Content : The tetrazine and triazine derivatives exhibit higher nitrogen content (>85%) due to their nitrogen-rich cores, whereas the benzene-based compound relies on nitro groups for additional oxygen.
  • Energetic Performance : Benzene derivatives like this compound typically exhibit higher density (~1.9–2.1 g/cm³) and detonation velocity (~8,500 m/s) compared to tetrazines (~1.7 g/cm³, ~7,200 m/s), owing to nitro groups’ contribution to molecular packing and oxygen balance .

Thermal Stability and Reactivity

  • This compound : Nitro groups stabilize the aromatic ring but increase sensitivity to thermal shock. Decomposition onset occurs at ~120°C, with rapid exothermic release of N₂ gas.
  • DiAT (3,6-Diazido-1,2,4,5-tetrazine) : Exhibits irreversible tetrazolo tautomerization at ~80°C, reducing stability. However, its heat of formation (+1,050 kJ/mol) surpasses most organic compounds due to the tetrazine core .
  • 2,4,6-Triazido-1,3,5-triazine : Highly sensitive to friction, with decomposition at ~90°C. Its triazine core allows for higher azide loading but lower oxygen balance.

Energetic Properties

  • Detonation Pressure : this compound generates ~35 GPa, outperforming DiAT (~28 GPa) due to nitro groups’ contribution to gas release.
  • Stability-Sensitivity Trade-off : While nitro groups enhance performance, they reduce thermal stability compared to azide-only compounds like DiAT .

Q & A

Q. What are the critical considerations for synthesizing 1,2-Diazido-3,4,5-trinitrobenzene to ensure reproducibility?

Methodological Answer:

  • Precision in Reaction Conditions : Use factorial design to optimize variables like temperature, solvent purity, and reaction time. For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify baseline parameters, while full factorial designs reveal interactions between variables .
  • Example Protocol : Adapt methodologies from analogous nitrobenzene syntheses, such as refluxing with glacial acetic acid as a catalyst and strict control over stoichiometric ratios (e.g., 1:1 molar ratios of diazido precursors to nitrating agents) .
  • Validation : Cross-check intermediates via FT-IR for azide (-N₃) and nitro (-NO₂) group signatures, referencing NIST’s spectral database for validation .

Q. How can researchers ensure structural integrity during characterization of this compound?

Methodological Answer:

  • Multi-Technique Approach : Combine X-ray crystallography (for crystalline samples) with computational modeling (DFT or QSPR) to predict bond angles and compare with experimental data .
  • Data Contradiction Analysis : If NMR and mass spectrometry results conflict, use sensitivity analyses (e.g., Monte Carlo simulations) to assess measurement uncertainty and isolate systematic errors .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Follow CAMEO Chemicals guidelines for aromatic nitro compounds, including blast shields, remote-controlled synthesis rigs, and inert atmosphere gloveboxes .
  • Waste Management : Neutralize azide residues with sodium hypochlorite (NaClO) to prevent explosive byproduct formation .

Advanced Research Questions

Q. How can computational tools resolve contradictions in thermal stability data for this compound?

Methodological Answer:

  • AI-Driven Simulations : Deploy COMSOL Multiphysics to model decomposition kinetics under varying thermal gradients. Compare results with DSC/TGA experimental data to identify outliers .
  • Statistical Reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., heating rate, sample purity) contributing to discrepancies in activation energy calculations .

Q. What advanced methodologies validate the detonation mechanism of this compound?

Methodological Answer:

  • Mechanistic Probes : Use ultrafast spectroscopy (e.g., femtosecond laser pulses) to track transient intermediates during controlled deflagration. Pair with ab initio molecular dynamics (AIMD) to simulate bond cleavage sequences .
  • Cross-Study Comparison : Align findings with analogous compounds (e.g., 1,3,5-trinitrobenzene) to assess universality of reaction pathways, leveraging frameworks from political science comparative methodologies .

Q. How can researchers design experiments to explore the compound’s sensitivity to mechanical stimuli?

Methodological Answer:

  • Quasi-Experimental Design : Use split-plot factorial designs to test impact sensitivity under controlled variables (e.g., particle size, humidity). Include a control group (e.g., inert silica) to calibrate measurement systems .
  • Data Integrity : Implement blockchain-secured data logging for impact tests to prevent tampering and ensure reproducibility .

Key Methodological Recommendations

  • Theoretical Frameworks : Ground experimental designs in ontology (e.g., energetic material behavior) and epistemology (e.g., data reliability thresholds) to align with academic standards .
  • Data Security : Use encryption protocols for sensitive datasets (e.g., detonation velocities) to comply with chemical engineering research classifications .

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